![molecular formula C12H25ClS B14630415 1-[(2-Chloroethyl)sulfanyl]decane CAS No. 55883-66-4](/img/structure/B14630415.png)
1-[(2-Chloroethyl)sulfanyl]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloroethyl)sulfanyl]decane is an organic compound that belongs to the class of alkyl sulfides It is characterized by a decane backbone with a sulfanyl group attached to a 2-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]decane can be synthesized through the reaction of decanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloroethyl)sulfanyl]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]decane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon-sulfur bond. This reactivity is crucial for its interactions with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas): Known for its use as a chemical warfare agent, it shares the chloroethyl sulfanyl structure but with a shorter carbon chain.
Bis(2-chloroethyl) sulfide: Another sulfur mustard compound with similar chemical properties.
Uniqueness: 1-[(2-Chloroethyl)sulfanyl]decane is unique due to its longer carbon chain, which may influence its physical properties and reactivity. This structural difference can lead to distinct applications and effects compared to shorter-chain analogs.
Properties
CAS No. |
55883-66-4 |
|---|---|
Molecular Formula |
C12H25ClS |
Molecular Weight |
236.85 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)decane |
InChI |
InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-12H2,1H3 |
InChI Key |
LZMOUDBXBZLLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


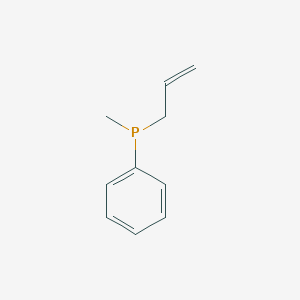


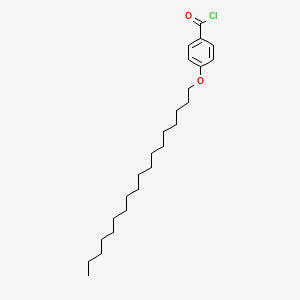
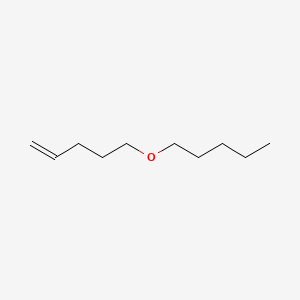
methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
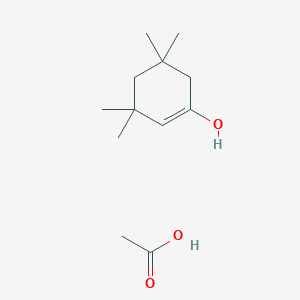
silane](/img/structure/B14630402.png)
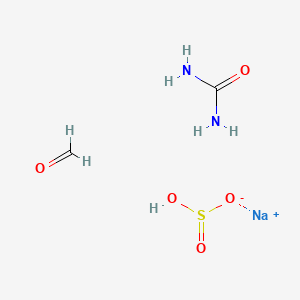
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
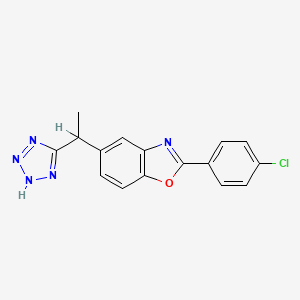
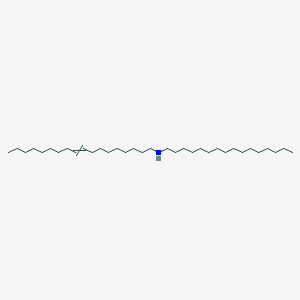
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
